Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate

Medicinal Chemistry Building Block QC Regioisomer Identification

Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate is a heterocyclic building block featuring a 1,4-dioxino[2,3-b]pyridine core substituted with a 7-chloro group and a 6-Boc-protected amine. With a molecular formula of C₁₂H₁₅ClN₂O₄ and a monoisotopic mass of 286.0718 g/mol, this compound is commercially available in purities of ≥95% and ≥98% (NLT 98%) from multiple suppliers serving pharmaceutical R&D and quality control applications.

Molecular Formula C12H15ClN2O4
Molecular Weight 286.71 g/mol
CAS No. 1346446-94-3
Cat. No. B1527986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate
CAS1346446-94-3
Molecular FormulaC12H15ClN2O4
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C2C(=N1)OCCO2)Cl
InChIInChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-9-7(13)6-8-10(14-9)18-5-4-17-8/h6H,4-5H2,1-3H3,(H,14,15,16)
InChIKeySYDXKMMBOQVVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate (CAS 1346446-94-3): Procurement-Ready Heterocyclic Building Block Profile


Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate is a heterocyclic building block featuring a 1,4-dioxino[2,3-b]pyridine core substituted with a 7-chloro group and a 6-Boc-protected amine . With a molecular formula of C₁₂H₁₅ClN₂O₄ and a monoisotopic mass of 286.0718 g/mol, this compound is commercially available in purities of ≥95% and ≥98% (NLT 98%) from multiple suppliers serving pharmaceutical R&D and quality control applications . The scaffold is recognized for its potential in drug discovery, including as a synthetic intermediate in kinase inhibitor programs [1].

Why Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate Cannot Be Replaced by Generic Dioxinopyridine Analogs


In-class dioxino[2,3-b]pyridine carbamates exhibit divergent reactivity profiles depending on the position of chloro substitution and the presence of the Boc protecting group. The 7-chloro-6-Boc-carbamate isomer (CAS 1346446-94-3) provides a unique synthetic handle for palladium-catalyzed cross-coupling at the C7 position while the Boc group simultaneously protects the C6 amine from undesired side reactions . By contrast, the non-chlorinated 7-yl analog (CAS 1261365-75-6) lacks a functionalizable halogen, and the 8-yl chloromethylcarbamate analog (CAS 1346447-18-4) places the reactive site at a different ring position with altered electronic properties, fundamentally changing the scope of accessible downstream derivatives . Generic interchange of these isomers would lead to failed coupling reactions or regioisomeric product mixtures, directly impacting synthetic route efficiency and final compound identity .

Quantitative Differentiation Evidence for Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate Versus Closest Analogs


Comparative Structural Identity: Regioisomeric Differentiation via Exact Mass and Molecular Weight

The target compound (CAS 1346446-94-3) is differentiated from its closest regioisomer, the non-chlorinated 7-yl analog (CAS 1261365-75-6), by the presence of a chlorine atom at the 7-position of the pyridine ring. This translates to a molecular weight of 286.71 g/mol (monoisotopic mass 286.0720) for the target, versus 252.27 g/mol for the non-chlorinated analog—a mass difference of +34.44 g/mol attributable to the Cl substituent . This mass difference, combined with the distinct InChI Key (SYDXKMMBOQVVSA-UHFFFAOYSA-N), provides unambiguous QC identity confirmation via LCMS or HRMS, preventing procurement errors arising from structurally similar catalog entries .

Medicinal Chemistry Building Block QC Regioisomer Identification

Synthetic Utility: C7 Chloro Substituent Enables Pd-Catalyzed Cross-Coupling Not Accessible to Non-Halogenated Analog

The C7 chlorine atom on the target compound serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling direct diversification of the pyridine ring . This reactivity is absent in the non-halogenated 7-yl analog (CAS 1261365-75-6), which cannot undergo analogous coupling without prior functionalization . While the closely related 7-chloro-8-boronic ester (CAS 2096998-38-6) also participates in Suzuki couplings, it does so as a nucleophilic partner; the target compound serves as the complementary electrophilic partner (aryl chloride), thereby occupying a distinct and non-substitutable role in convergent synthetic strategies .

Synthetic Chemistry C–C Bond Formation Drug Discovery Intermediates

Commercial Purity Benchmarking: Supplier-Reported Purity and QC Certification Relative to Class Analogs

The target compound is available with a supplier-reported purity of NLT 98% (ISO-certified, MolCore) and at 95% (Combi-Blocks catalog QB-0872), meeting the ≥95% purity threshold standard for pharmaceutical R&D building blocks . In comparison, the non-chlorinated 7-yl analog (CAS 1261365-75-6) is listed at 98.0% purity, and the 8-yl chloromethyl analog (CAS 1346447-18-4) is listed at 98% . While all three analogs achieve comparable purity levels, the target compound's dual sourcing at both 95% and 98% grades provides procurement flexibility for cost-sensitive versus high-stringency applications.

Quality Control Procurement Building Block Standardization

Biological Activity Baseline: In Vitro Cytotoxicity in HeLa and MCF7 Cell Lines

In vitro cytotoxicity screening of the target compound against human cancer cell lines yielded IC₅₀ values of 22 μM (HeLa cervical carcinoma) and 18 μM (MCF7 breast adenocarcinoma), with significant growth inhibition observed at concentrations above 20 μM . For comparison, the non-chlorinated 7-yl analog (CAS 1261365-75-6) and the 8-yl chloromethyl analog (CAS 1346447-18-4) lack publicly available cytotoxicity data in the same assay systems, preventing direct quantitative comparison. However, the presence of the 7-chloro substituent in the target is consistent with the established trend wherein halogenation of heterocyclic scaffolds enhances membrane permeability and target-binding interactions, potentially contributing to the observed micromolar-range activity .

Cancer Research Cytotoxicity Phenotypic Screening

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness Relative to Non-Halogenated Scaffold

The 7-chloro substituent on the target compound increases calculated lipophilicity (clogP) compared to the non-halogenated 7-yl analog (CAS 1261365-75-6), which has implications for membrane permeability and oral bioavailability prediction in early drug discovery . The target compound contains a freely rotatable Boc carbamate group (3 rotatable bonds) attached at the C6 position, providing conformational flexibility that the more rigid 8-yl chloromethyl carbamate analog (CAS 1346447-18-4), with its methylene spacer, may not fully replicate in terms of spatial orientation of the carbamate pharmacophore . Additionally, the target satisfies Lipinski's Rule of Five criteria (MW <500, H-bond donors ≤5, H-bond acceptors ≤10), positioning it as a fragment-like or lead-like starting point for optimization programs .

ADME Prediction Drug-Likeness Fragment-Based Design

Optimal Research and Industrial Application Scenarios for Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate


Targeted Kinase Inhibitor Library Synthesis via Pd-Catalyzed C7 Cross-Coupling

The 7-chloro substituent on the target compound makes it a strategic electrophilic partner for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the construction of diverse biaryl and N-aryl derivatives at the C7 position of the dioxinopyridine core . This application leverages the orthogonal protection strategy: the Boc group at C6 shields the amine during coupling, preventing undesired side reactions at that site. The non-halogenated 7-yl analog (CAS 1261365-75-6) cannot participate in this diversification strategy, making the target compound indispensable for teams building focused kinase inhibitor libraries where substitution at this vector is critical for potency and selectivity. Downstream Boc deprotection under mild acidic conditions reveals the free amine for further functionalization, establishing a modular two-step diversification sequence .

Fragment-Based Drug Discovery (FBDD) and Lead Generation with Cytotoxicity-Anchored SAR

The target compound provides a fragment-like starting point (MW 286.71, satisfies Lipinski Ro5) with an established in vitro cytotoxicity baseline (HeLa IC₅₀ = 22 μM, MCF7 IC₅₀ = 18 μM) . In FBDD programs, this preexisting phenotypic data allows medicinal chemistry teams to benchmark fragment growth and optimization efforts against a known activity threshold. The availability of both 95% and ≥98% purity grades enables cost-efficient initial screening followed by high-purity resupply for confirmatory dose-response studies, streamlining the procurement workflow from hit identification through lead optimization .

QC Reference Standard for Regioisomeric Purity Testing in Multi-Kilogram Intermediate Procurement

With a distinct molecular weight (286.71 g/mol) and unique InChI Key (SYDXKMMBOQVVSA-UHFFFAOYSA-N) that unambiguously differentiates it from the non-chlorinated 7-yl analog (252.27 g/mol) and the 8-yl chloromethyl analog (300.74 g/mol), the target compound serves as an ideal reference standard for LCMS-based identity and purity release testing . Pharmaceutical development groups procuring multi-kilogram quantities of dioxinopyridine intermediates can use this compound as a system suitability standard to validate that received material matches the correct regioisomer, mitigating the risk of costly synthetic failures downstream due to isomeric contamination .

Scaffold-Hopping and Bioisostere Evaluation in Serotonergic or Kinase Target Programs

The 1,4-dioxino[2,3-b]pyridine core is a recognized bioisostere of the 1,4-benzodioxin scaffold, which has produced potent ligands for serotonergic receptors and kinase targets . The target compound, with its synthetically accessible C7 chloro handle and C6 Boc-amine, is specifically positioned for systematic scaffold-hopping exercises where substitution patterns are iterated to map target-binding pharmacophores. Because the 7-chloro-6-Boc-carbamate substitution pattern is not replicated in the 7-yl or 8-yl analogs, the target compound uniquely enables exploration of this particular vector geometry in the chemical space around the dioxinopyridine core .

Quote Request

Request a Quote for Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.